molecular formula C11H17BN2O2 B14073610 (2-Amino-5-(piperidin-3-yl)phenyl)boronic acid

(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid

Cat. No.: B14073610
M. Wt: 220.08 g/mol
InChI Key: DXIWQTRKPKLMGU-UHFFFAOYSA-N
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Description

(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an amino group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-(piperidin-3-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale hydroboration reactions, often using catalysts to increase yield and efficiency. The process is optimized to ensure the stability of the boronic acid group and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols.

    Substitution: The amino and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters and borates.

    Reduction: Boron-containing alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-Amino-5-(piperidin-3-yl)phenyl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups in biological molecules, forming boronate esters. This interaction can inhibit the activity of enzymes such as proteases, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both an amino group and a piperidine ring, which enhance its reactivity and binding capabilities. These functional groups make it particularly useful in biological and medicinal chemistry applications, where it can interact with a wide range of biomolecules.

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

(2-amino-5-piperidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C11H17BN2O2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h3-4,6,9,14-16H,1-2,5,7,13H2

InChI Key

DXIWQTRKPKLMGU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CCCNC2)N)(O)O

Origin of Product

United States

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